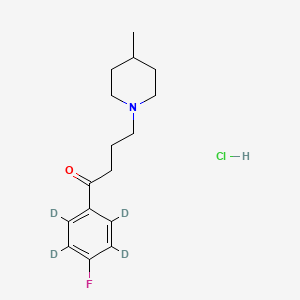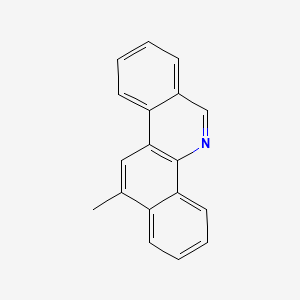
SARS-CoV-2-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-16: is a compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of molecules designed to inhibit the replication and spread of the virus by targeting specific viral proteins or pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2-IN-16 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but typically involves:
Initial Preparation: The starting materials are subjected to a series of chemical reactions, such as nucleophilic substitution or condensation reactions, to form intermediate compounds.
Intermediate Reactions: These intermediates undergo further transformations, such as oxidation or reduction, to achieve the desired functional groups.
Final Assembly: The final step involves coupling the intermediates under specific conditions, such as the presence of catalysts or specific solvents, to form this compound.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous testing to ensure the compound meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2-IN-16 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing or modifying its activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives of this compound with potentially enhanced or modified biological activities.
Scientific Research Applications
SARS-CoV-2-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between the virus and host cells.
Medicine: Investigated for its potential as a therapeutic agent against SARS-CoV-2, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-16 involves inhibiting specific viral proteins or pathways essential for the replication and spread of SARS-CoV-2. This compound targets the viral protease, which is crucial for processing viral polyproteins into functional units. By inhibiting this protease, this compound prevents the virus from replicating and assembling new viral particles, thereby reducing the viral load in infected individuals.
Comparison with Similar Compounds
SARS-CoV-2-IN-16 can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that targets the viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors initially developed for HIV but repurposed for SARS-CoV-2.
Uniqueness: this compound is unique in its specific targeting of the viral protease, which distinguishes it from other compounds that target different viral proteins or pathways. This specificity may result in a different efficacy and safety profile, making it a valuable addition to the arsenal of antiviral agents against SARS-CoV-2.
Conclusion
This compound is a promising compound with significant potential in the fight against SARS-CoV-2. Its unique mechanism of action, diverse chemical reactivity, and wide range of applications in scientific research make it a valuable subject of study. Continued research and development are essential to fully realize its potential and contribute to the global effort to combat the COVID-19 pandemic.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-ethyl-8,9-dimethoxy-6H-phenanthridin-4-amine |
InChI |
InChI=1S/C17H20N2O2/c1-4-19-10-11-8-15(20-2)16(21-3)9-13(11)12-6-5-7-14(18)17(12)19/h5-9H,4,10,18H2,1-3H3 |
InChI Key |
OHLATVUYLLQJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC(=C(C=C2C3=C1C(=CC=C3)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


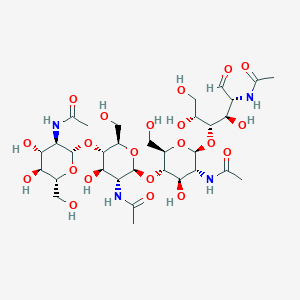
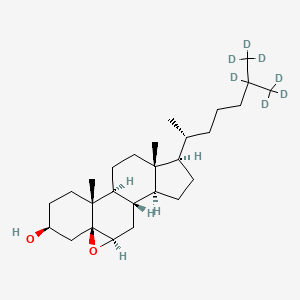
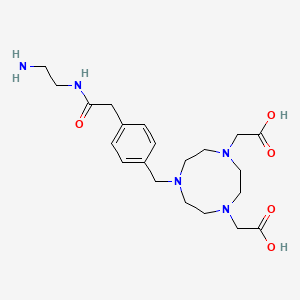
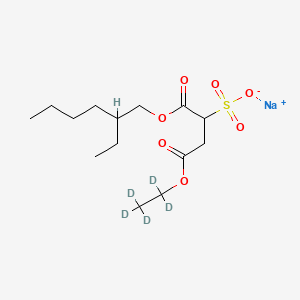
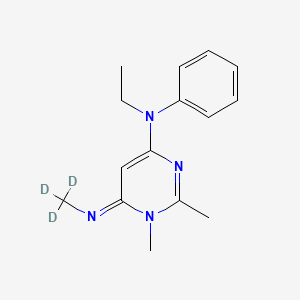

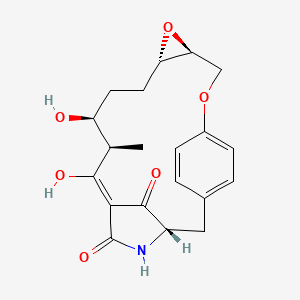


![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)


